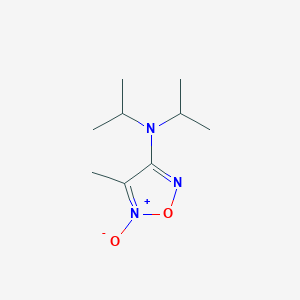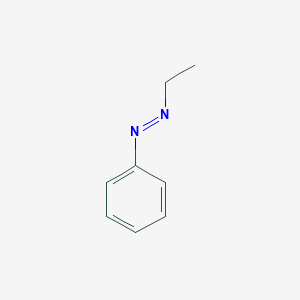![molecular formula C20H22OS2 B14399335 1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol CAS No. 89969-09-5](/img/structure/B14399335.png)
1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol is an organic compound with the molecular formula C19H20OS2 This compound features a cyclohexene ring substituted with a hydroxyl group and a 1,1-bis(phenylsulfanyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol typically involves the reaction of cyclohex-2-en-1-one with 1,1-bis(phenylsulfanyl)ethane in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-one.
Reduction: Formation of 1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylsulfanyl groups play crucial roles in its reactivity and interactions. The compound may act by:
Binding to enzymes: Modulating their activity.
Interacting with cellular receptors: Influencing signal transduction pathways.
Altering cellular processes: Such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-ol: A simpler analog with a hydroxyl group on the cyclohexene ring.
1,1-Bis(phenylsulfanyl)ethane: Lacks the cyclohexene ring but contains the bis(phenylsulfanyl)ethyl group.
Uniqueness
1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol is unique due to the combination of the cyclohexene ring and the bis(phenylsulfanyl)ethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89969-09-5 |
|---|---|
Fórmula molecular |
C20H22OS2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-[1,1-bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C20H22OS2/c1-19(20(21)15-9-4-10-16-20,22-17-11-5-2-6-12-17)23-18-13-7-3-8-14-18/h2-3,5-9,11-15,21H,4,10,16H2,1H3 |
Clave InChI |
FGSFDZFJSSUPLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CCCC=C1)O)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
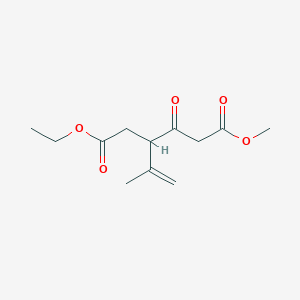
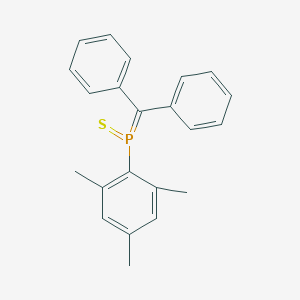
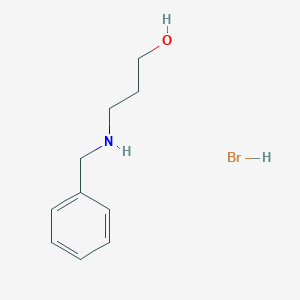
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
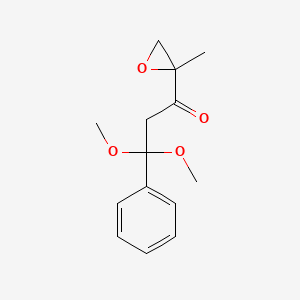

![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
